2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide
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Overview
Description
2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide is a complex organic compound that features a morpholine ring, a benzamide group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide typically involves the reaction of morpholine with a benzoyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Scientific Research Applications
2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(morpholin-4-ylcarbonyl)-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-(morpholin-4-ylcarbonyl)-N,N-diphenylmethanamide: Similar structure but with a methanamide group instead of a benzamide group.
Uniqueness
2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and benzamide group allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-15-17-29-18-16-25)21-13-7-8-14-22(21)24(28)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI Key |
BWIVPJFCWRAJNP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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